molecular formula C16H14N6O3S B263242 N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No. B263242
M. Wt: 370.4 g/mol
InChI Key: XWZHMJAQLQRWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Specifically, it has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, it can inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in promoting cell survival and preventing apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and prevent angiogenesis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide is its potent anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. However, there are also some limitations to its use in lab experiments. For example, it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, it may have some toxicity in healthy cells, which could limit its usefulness as a therapeutic agent.

Future Directions

There are many potential future directions for research on N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide. One area of interest is in the development of new anti-cancer drugs based on this compound. Additionally, there is potential for research on its anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases. Finally, further studies could be conducted to investigate its toxicity and potential side effects in healthy cells, which could help to determine its safety and effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves a series of chemical reactions starting with the condensation of 2-amino-6-chloropurine with 2-mercaptoacetic acid to form 2-(6-chloro-9H-purin-2-ylthio)acetic acid. This intermediate product is then reacted with 2-aminobenzoic acid to produce N-(2-carboxyphenyl)-2-(6-chloro-9H-purin-2-ylthio)acetamide. Finally, this compound is treated with triethylamine and acetic anhydride to yield N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide.

Scientific Research Applications

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of tumor cells and prevent angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

properties

Product Name

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide

Molecular Formula

C16H14N6O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(3-oxo-4H-1,4-benzoxazin-7-yl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C16H14N6O3S/c23-12-5-25-11-3-9(1-2-10(11)22-12)4-17-13(24)6-26-16-14-15(19-7-18-14)20-8-21-16/h1-3,7-8H,4-6H2,(H,17,24)(H,22,23)(H,18,19,20,21)

InChI Key

XWZHMJAQLQRWLG-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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